molecular formula C27H52O5 B593230 Dilaurin CAS No. 27638-00-2

Dilaurin

Cat. No.: B593230
CAS No.: 27638-00-2
M. Wt: 456.7 g/mol
InChI Key: OQQOAWVKVDAJOI-UHFFFAOYSA-N
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Description

Dilaurin, also known as 1,3-dilauroylglycerol, is a diacylglycerol composed of two lauric acid molecules esterified to a glycerol backbone. It is a naturally occurring compound found in various plant and animal fats and oils. This compound is known for its surfactant properties and is used in various industrial and research applications.

Scientific Research Applications

Dilaurin has a wide range of applications in scientific research, including:

Future Directions

The use of Dilaurin in fast catalytic pyrolysis suggests that a double bed catalytic reactor is suitable for performing a deoxygenating pretreatment and producing hydrocarbons compatible with current liquid fuels . This could be potentially useful for more complex raw materials such as those from biomass treatments .

Mechanism of Action

Target of Action

Dilaurin, also known as 1,2-Dilaurin, is a diglyceride intermediate compound that is often used in the conversion of triglycerides to fatty acids, esters, and/or hydrocarbons It’s known that this compound interacts with catalysts like sodium carbonate (na2co3) and alumina (γ-al2o3) during the process of fast catalytic pyrolysis .

Mode of Action

The interaction of this compound with its targets primarily occurs during the process of fast catalytic pyrolysis . In this process, this compound is subjected to high temperatures (500, 550, and 600 °C) for 15 seconds in the presence of a catalyst . The catalysts, such as sodium carbonate or alumina, facilitate the conversion of this compound into other compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the process of fast catalytic pyrolysis . During this process, this compound is converted into a variety of hydrocarbons (C3 to C23) depending on the catalyst and temperature used . The use of sodium carbonate as a catalyst allows pre-cracking and partial deoxygenation of the load .

Result of Action

The result of this compound’s action during fast catalytic pyrolysis is the formation of a variety of hydrocarbons

Action Environment

The action of this compound is influenced by several environmental factors, including the presence of a catalyst and the temperature at which the reaction takes place . These factors can significantly influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Dilaurin plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in lipid metabolism. For instance, monomolecular films containing 1,2-dilauroyl-rac-glycerol have been used as substrates to measure surface pressure and the effect of pancreatic procolipase and colipase on porcine pancreatic lipase activity .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in lipid metabolism. It influences cell function by participating in the synthesis and breakdown of lipids, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its role as a substrate for lipase activity exemplifies this mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can have threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes or cofactors. It can affect metabolic flux or metabolite levels, particularly in lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dilaurin can be synthesized through the direct esterification of glycerol with lauric acid. This reaction is typically carried out in a solvent-free system using lipase enzymes as catalysts. For example, Lipozyme RM IM and Novozym 435 are commonly used lipases for this purpose. The reaction is conducted at around 50°C with a vacuum-driven air bubbling operation mode to remove water and shift the equilibrium towards the formation of this compound. Under optimized conditions, a high yield of this compound can be achieved .

Industrial Production Methods

In industrial settings, this compound is produced using similar enzymatic methods but on a larger scale. The process involves the use of bioreactors where the reaction conditions can be tightly controlled to maximize yield and purity. The product is then purified through various techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dilaurin undergoes several types of chemical reactions, including:

    Esterification: Formation of this compound from glycerol and lauric acid.

    Hydrolysis: Breaking down of this compound into glycerol and lauric acid in the presence of water and an acid or base catalyst.

    Oxidation: Oxidative cleavage of the ester bonds to form lauric acid and other oxidation products.

Common Reagents and Conditions

    Esterification: Lipase enzymes (e.g., Lipozyme RM IM, Novozym 435), temperature around 50°C, vacuum-driven air bubbling.

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, elevated temperature.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide, acidic or basic conditions.

Major Products Formed

    Esterification: this compound.

    Hydrolysis: Glycerol and lauric acid.

    Oxidation: Lauric acid and other oxidation products.

Comparison with Similar Compounds

Similar Compounds

    Monolaurin: A monoglyceride with one lauric acid molecule esterified to glycerol.

    Trilaurin: A triglyceride with three lauric acid molecules esterified to glycerol.

    Glyceryl monostearate: A monoglyceride with one stearic acid molecule esterified to glycerol.

Uniqueness

Dilaurin is unique in its structure as a diacylglycerol, which allows it to exhibit properties intermediate between monoglycerides and triglycerides. This makes it particularly useful as a surfactant and in studies of lipid metabolism. Its ability to act as a substrate for lipase enzymes also distinguishes it from other similar compounds .

Properties

IUPAC Name

(2-dodecanoyloxy-3-hydroxypropyl) dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQOAWVKVDAJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880897
Record name Glyceryl 1,2-dilaurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17598-94-6, 27638-00-2
Record name 1,2-Dilaurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17598-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Didodecanoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilaurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027638002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl 1,2-dilaurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lauric acid, diester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GLYCERYL 1,2-DILAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S1016G3A2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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